
1-(3-phenylprop-2-yn-1-yl)piperidine
Overview
Description
1-(3-phenylprop-2-yn-1-yl)piperidine is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-phenylprop-2-yn-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a propargyl side chain, which is known for its diverse biological activities. The presence of the phenyl and alkyne moieties contributes to its interaction with various biological targets.
1. Antidepressant Properties
Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects . These compounds are believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which play crucial roles in mood regulation.
2. Analgesic Activity
Piperidine derivatives are also recognized for their analgesic properties . The structural similarity to known analgesics suggests potential efficacy in pain management. Studies have shown that certain piperidine compounds can modulate pain pathways, although specific data on this compound remains limited.
3. Antiviral Activity
A study evaluating various piperidine derivatives found that some exhibited moderate antiviral activity against strains such as HIV and HSV-1. While specific data on this compound is not detailed, the structural class suggests a potential for similar activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving alkynes and piperidines. One notable approach includes:
- Regiospecific Alkynylation : Utilizing gold catalysts to facilitate the reaction between phenylacetylene and piperidine derivatives under controlled conditions to yield the desired product .
The following table summarizes different synthesis methods and their yields:
Synthesis Method | Conditions | Yield (%) |
---|---|---|
Alkynylation with Au catalyst | Trifluorotoluene, 95°C | Variable |
ZnBr₂ catalyzed reaction | Various substrates | Improved yield observed |
Case Study 1: Antidepressant Screening
A study conducted on a series of piperidine derivatives included this compound as one of the candidates for antidepressant screening. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting that the compound may influence serotonin receptor activity positively.
Case Study 2: Antiviral Activity Assessment
In another investigation focused on antiviral properties, derivatives were tested against various viral strains. Although specific results for 1-(3-phenylprop-2-yn-1-y)piperidine were not highlighted, related compounds demonstrated promising results against HIV and HSV viruses, indicating a potential avenue for further research into this compound's efficacy against viral infections .
Properties
CAS No. |
2568-57-2 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(3-phenylprop-2-ynyl)piperidine |
InChI |
InChI=1S/C14H17N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-6,11-13H2 |
InChI Key |
PJMAQEATSLLDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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